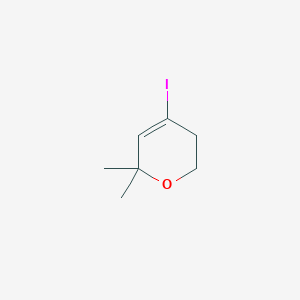
4-Iodo-6,6-dimethyl-3,6-dihydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Yodo-6,6-dimetil-3,6-dihidro-2H-pirano es un compuesto orgánico con la fórmula molecular C7H11IO. Es un derivado del pirano, caracterizado por la presencia de un átomo de yodo y dos grupos metilo en el anillo de pirano.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 4-Yodo-6,6-dimetil-3,6-dihidro-2H-pirano generalmente implica la yodación de 6,6-dimetil-3,6-dihidro-2H-pirano. Un método común incluye el uso de yodo y un agente oxidante adecuado en condiciones controladas para introducir el átomo de yodo en el anillo de pirano .
Métodos de producción industrial: La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El proceso puede incluir pasos como la purificación mediante destilación o recristalización para garantizar la calidad deseada del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: 4-Yodo-6,6-dimetil-3,6-dihidro-2H-pirano puede sufrir diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de yodo puede ser reemplazado por otros sustituyentes a través de reacciones de sustitución nucleofílica.
Reacciones de oxidación: El compuesto puede oxidarse para formar diferentes derivados, dependiendo de los agentes oxidantes utilizados.
Reacciones de reducción: La reducción puede conducir a la eliminación del átomo de yodo, produciendo el compuesto de pirano original.
Reactivos y condiciones comunes:
Sustitución nucleofílica: Reactivos como la azida de sodio o el cianuro de potasio pueden usarse en condiciones apropiadas.
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio o el trióxido de cromo.
Reducción: Agentes reductores como el hidruro de litio y aluminio o el gas hidrógeno en presencia de un catalizador.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la sustitución nucleofílica con azida de sodio produciría 6,6-dimetil-3,6-dihidro-2H-pirano-4-azida .
Aplicaciones Científicas De Investigación
4-Yodo-6,6-dimetil-3,6-dihidro-2H-pirano tiene varias aplicaciones en la investigación científica:
Química: Sirve como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se puede utilizar en el estudio de vías y mecanismos biológicos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 4-Yodo-6,6-dimetil-3,6-dihidro-2H-pirano involucra su interacción con los objetivos moleculares a través de su átomo de yodo y el anillo de pirano. El átomo de yodo puede participar en la unión halógena, mientras que el anillo de pirano puede participar en diversas interacciones químicas. Estas interacciones pueden influir en las vías biológicas y las reacciones químicas, lo que hace que el compuesto sea útil en diferentes aplicaciones .
Compuestos similares:
3,4-Dihidro-2H-pirano: Un compuesto relacionado sin los grupos yodo y metilo.
6,6-Dimetil-3,6-dihidro-2H-pirano: El compuesto original sin el átomo de yodo.
4-Bromo-6,6-dimetil-3,6-dihidro-2H-pirano: Un compuesto similar con un átomo de bromo en lugar de yodo.
Singularidad: El átomo de yodo puede participar en interacciones y reacciones específicas que no son posibles con otros halógenos o sustituyentes .
Comparación Con Compuestos Similares
3,4-Dihydro-2H-pyran: A related compound without the iodine and methyl groups.
6,6-Dimethyl-3,6-dihydro-2H-pyran: The parent compound without the iodine atom.
4-Bromo-6,6-dimethyl-3,6-dihydro-2H-pyran: A similar compound with a bromine atom instead of iodine.
Uniqueness: The iodine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents .
Propiedades
Fórmula molecular |
C7H11IO |
|---|---|
Peso molecular |
238.07 g/mol |
Nombre IUPAC |
4-iodo-6,6-dimethyl-2,3-dihydropyran |
InChI |
InChI=1S/C7H11IO/c1-7(2)5-6(8)3-4-9-7/h5H,3-4H2,1-2H3 |
Clave InChI |
IAGSQQFKUCVOOG-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=C(CCO1)I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Pyridin-4-ylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B11783614.png)

![Ethyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11783628.png)
![4-(Fluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene](/img/structure/B11783630.png)




![2-(5-Bromopyridin-3-YL)-7-chloro-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B11783663.png)

![Octahydrofuro[3,4-c]pyridine hydrochloride](/img/structure/B11783676.png)
![2-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11783678.png)

![6'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B11783691.png)
